molecular formula C12H10O2S B8353879 7-(Methylsulfanyl)-2-naphthoic acid

7-(Methylsulfanyl)-2-naphthoic acid

Cat. No.: B8353879
M. Wt: 218.27 g/mol
InChI Key: DVHATMYAIGAONU-UHFFFAOYSA-N
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Description

7-(Methylsulfanyl)-2-naphthoic acid is a naphthalene derivative characterized by a carboxylic acid group at the 2-position and a methylsulfanyl (-SMe) substituent at the 7-position. The naphthoic acid scaffold is widely studied for its versatility in medicinal chemistry, materials science, and environmental applications due to its planar aromatic structure and capacity for functionalization.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

7-methylsulfanylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O2S/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7H,1H3,(H,13,14)

InChI Key

DVHATMYAIGAONU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=CC(=C2)C(=O)O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethyl-Substituted Analogs
  • PPTN (4-(4-((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid) :
    • Structure : Features a trifluoromethyl (-CF₃) group at the 7-position and a bicyclic amine moiety.
    • Activity : High-affinity antagonist of the P2Y14 receptor (IC₅₀ = 7.96 nM for human P2Y14R) but exhibits poor drug-likeness due to high molecular weight (485.52 g/mol) and lipophilicity (logP >5). It also binds strongly to serum proteins, limiting bioavailability .
    • Comparison : The -CF₃ group enhances receptor affinity through hydrophobic and electron-withdrawing effects. However, the methylsulfanyl group in 7-(Methylsulfanyl)-2-naphthoic acid may offer better metabolic stability than -CF₃, as sulfur groups are less prone to oxidative degradation .
Methoxy-Substituted Analogs
  • 7-Methoxy-2-naphthoic Acid: Structure: Methoxy (-OMe) group at the 7-position. Properties: Smaller molecular weight (202.21 g/mol) and lower lipophilicity (logP ~2.5) compared to PPTN. Comparison: The methylsulfanyl group in this compound is bulkier and more lipophilic than -OMe, which could enhance membrane permeability but reduce solubility .
Phenyl-Substituted Analogs
  • UBP617 (6-Phenyl-2-naphthoic Acid Derivative): Structure: Phenyl ring at the 6-position. Activity: Acts as an NMDA receptor antagonist but shows incomplete receptor blockade due to steric hindrance from the phenyl group. This partial inhibition may improve safety profiles by preventing excessive receptor activation .

Positional Isomerism Effects

  • 1-Naphthoic Acid vs. 2-Naphthoic Acid :
    • Structural isomerism significantly impacts self-association and solubility. 2-Naphthoic acid derivatives exhibit stronger π-π stacking and hydrogen bonding due to the carboxylic acid group's proximity to the aromatic system, enhancing crystallinity and stability .
    • Relevance : this compound benefits from the 2-carboxylic acid group’s intermolecular interactions, which are absent in 1-isomers .

Environmental and Metabolic Stability

  • Anaerobic Degradation :
    • 2-Naphthoic acid derivatives are intermediates in anaerobic naphthalene degradation. For example, sulfate-reducing bacteria metabolize naphthalene to 2-naphthoic acid, which undergoes stepwise reduction to decahydro-2-naphthoic acid .
    • Comparison : The methylsulfanyl group in this compound may resist carboxylation and reduction pathways observed in unsubstituted 2-naphthoic acid, prolonging environmental persistence .

Key Data Tables

Table 1: Structural and Pharmacological Comparison of 2-Naphthoic Acid Derivatives

Compound Substituent (Position) Molecular Weight (g/mol) Key Activity/Property Reference
This compound -SMe (7) Not reported Hypothesized metabolic stability [Inferred]
PPTN -CF₃ (7) 485.52 P2Y14R IC₅₀ = 7.96 nM (human)
7-Methoxy-2-naphthoic acid -OMe (7) 202.21 Altered electronic properties
UBP617 -Ph (6) ~400 (estimated) Partial NMDA receptor blockade

Table 2: Environmental Degradation Pathways

Compound Metabolic Pathway Key Metabolites Reference
2-Naphthoic acid Anaerobic carboxylation/reduction Decahydro-2-naphthoic acid
7-Substituted derivatives Resists carboxylation (hypothesized) Stable sulfoxide/sulfone forms [Inferred]

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